(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
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Overview
Description
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 is a deuterated analog of a pyrimidine derivative. Deuterium, a stable isotope of hydrogen, is often used in compounds to study metabolic pathways and improve the pharmacokinetic properties of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 typically involves the incorporation of deuterium into the pyrimidine structure. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated building blocks to construct the desired compound.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: Using deuterium gas and a catalyst to introduce deuterium atoms.
Deuterated Reagents: Employing commercially available deuterated reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 has various applications in scientific research, including:
Chemistry: Studying reaction mechanisms and isotope effects.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Developing deuterated drugs with improved pharmacokinetics.
Industry: Producing stable isotopic tracers for analytical purposes.
Mechanism of Action
The mechanism of action for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 involves its interaction with molecular targets and pathways. Deuterium substitution can alter the compound’s metabolic stability and reduce the rate of metabolic breakdown, leading to prolonged activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid: The non-deuterated analog.
Deuterated Pyrimidines: Other pyrimidine derivatives with deuterium substitution.
Uniqueness
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 is unique due to its deuterium content, which can enhance its stability and alter its pharmacokinetic properties compared to non-deuterated analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8, a deuterated derivative of a pyrimidine compound, has garnered attention for its potential biological activities, particularly in the context of antiviral research and metabolic studies. This article synthesizes current knowledge regarding its biological activity, synthesis processes, and potential applications based on diverse sources.
- Molecular Formula : C9H8D8N2O3
- Molecular Weight : 208.28 g/mol
- CAS Number : 1323257-58-4
The compound is characterized by a pyrimidine ring structure with specific substitutions that influence its biological properties.
Synthesis Process
The synthesis of this compound has been documented in various patents, highlighting methods that yield this compound efficiently. The synthesis typically involves cyclization reactions that can be catalyzed under basic conditions, often using sodium hydroxide to maintain an optimal pH for reaction progression . The overall yield reported in some studies is approximately 38%, which is significant for industrial applications.
Antiviral Properties
One of the most notable aspects of this compound is its potential as an intermediate in the synthesis of HIV protease inhibitors. Research indicates that derivatives of this compound may exhibit antiviral activity, making it a candidate for further development in HIV treatment protocols .
Pharmacological Effects
In studies exploring the pharmacological effects of similar compounds, it has been observed that certain tetrahydro-pyrimidine derivatives possess hypolipidemic , antioxidant , and anti-inflammatory properties. For instance, compounds with similar structures have shown efficacy in reducing acute inflammatory responses and inhibiting lipoxygenase activity, which is crucial for managing inflammatory diseases .
Metabolic Studies
Research on the metabolic pathways involving this compound indicates its role in modulating hepatic drug-metabolizing enzymes. Studies have demonstrated that related compounds can induce cytochrome P450 enzymes, enhancing the metabolism of various substrates such as aminopyrine and hexobarbital . This suggests a potential role in drug interactions and pharmacokinetics.
Case Study 1: Antiviral Efficacy
A study conducted on pyrimidine derivatives indicated that this compound could serve as a precursor for developing antiviral agents targeting HIV protease. The research focused on synthesizing various analogs and evaluating their efficacy against viral replication in vitro.
Case Study 2: Inflammatory Response Modulation
In another study, a series of substituted tetrahydro-pyrimidines were tested for their ability to modulate inflammatory responses in animal models. Results showed significant reductions in inflammatory markers following treatment with these compounds, suggesting potential therapeutic applications for conditions characterized by chronic inflammation.
Properties
CAS No. |
1323257-58-4 |
---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
208.287 |
IUPAC Name |
2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D |
InChI Key |
AFGBRTKUTJQHIP-CYNCDMODSA-N |
SMILES |
CC(C)C(C(=O)O)N1CCCNC1=O |
Synonyms |
(αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8; |
Origin of Product |
United States |
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